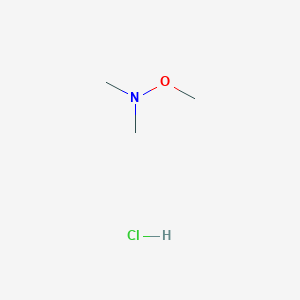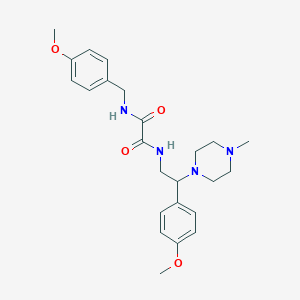
methoxydimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxydimethylamine hydrochloride is an organic compound with the molecular formula C3H10ClNO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N,N,O-Trimethylhydroxylamine hydrochloride is a versatile intermediate in organic synthesis. It is primarily used as a reagent in the synthesis of Weinreb amides . Weinreb amides are important targets in organic synthesis because they can be converted into various functional groups and serve as precursors for many complex organic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, it reacts with acyl chlorides to form Weinreb amides . This reaction involves the nucleophilic attack of the nitrogen atom in N,N,O-Trimethylhydroxylamine hydrochloride on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion .
Biochemical Pathways
The products of its reactions, such as weinreb amides, can be involved in various biochemical pathways depending on their structure .
Pharmacokinetics
It is generally used in a controlled laboratory or industrial setting, rather than being administered to living organisms .
Result of Action
The primary result of the action of N,N,O-Trimethylhydroxylamine hydrochloride is the formation of Weinreb amides from acyl chlorides . These amides can then be used as precursors for the synthesis of a wide variety of organic compounds .
Action Environment
The action of N,N,O-Trimethylhydroxylamine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the reaction with acyl chlorides is typically carried out in an organic solvent under controlled temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxydimethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfate with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Hydroxylamine reacts with dimethyl sulfate to form N,N-dimethylhydroxylamine.
- The resulting N,N-dimethylhydroxylamine is then treated with hydrochloric acid to yield this compound.
Another method involves the reaction of methanol with hydroxylamine hydrochloride in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often employs a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is advantageous due to its simplicity, environmental friendliness, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methoxydimethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methoxydimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes.
Industry: It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the additional methyl groups.
N,N-Dimethylhydroxylamine: Similar but does not have the methoxy group.
Methylamine: A simpler amine with only one methyl group attached to the nitrogen atom
Uniqueness
Methoxydimethylamine hydrochloride is unique due to its combination of methoxy and dimethyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and as a research tool in studying DNA repair mechanisms.
Properties
IUPAC Name |
N-methoxy-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQVTBLCNTEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2752392.png)
![2-[1-(3-fluorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2752393.png)
![2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2752395.png)


![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)


![(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2752402.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752407.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)

